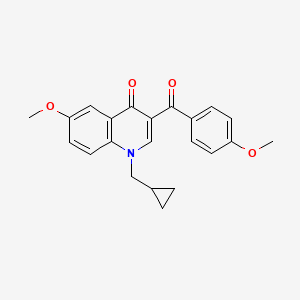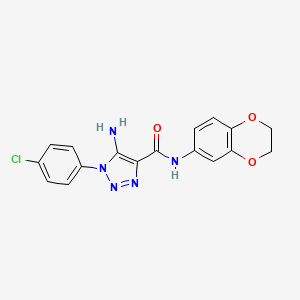![molecular formula C21H21N7O2 B6463102 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole CAS No. 2549002-20-0](/img/structure/B6463102.png)
3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and an indazole ring . Pyrazole and its derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the pyrazole ring could be synthesized through a reaction involving a 1,3-dipolar cycloaddition or a condensation reaction . The pyrimidine ring could be formed through a reaction involving an amidine or guanidine . The exact synthesis pathway would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings. These rings include a pyrazole ring, which is a five-membered ring with two nitrogen atoms; a pyrimidine ring, which is a six-membered ring with two nitrogen atoms; a piperidine ring, which is a six-membered ring with one nitrogen atom; and an indazole ring, which is a fused ring system containing a benzene ring and a pyrazole ring .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the pyrazole and pyrimidine rings might undergo reactions such as substitution or addition. The carbonyl group attached to the piperidine ring could be involved in reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor. The compound might also exhibit tautomeric forms due to the presence of the carbonyl group .将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity . The compound likely interacts with its target in a way that inhibits the target’s function, leading to the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways . These effects can lead to a range of downstream effects, potentially explaining the diverse pharmacological activities observed.
Pharmacokinetics
For instance, imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact at the molecular and cellular level.
特性
IUPAC Name |
1H-indazol-3-yl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-27-13-15(12-24-27)14-10-22-21(23-11-14)30-16-6-8-28(9-7-16)20(29)19-17-4-2-3-5-18(17)25-26-19/h2-5,10-13,16H,6-9H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFJAQXZYIXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6463043.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463061.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-fluoro-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463064.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463081.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463105.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463110.png)